molecular formula C13H15N3O3 B11853338 2-(9-Methyl-1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)acetic acid

2-(9-Methyl-1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)acetic acid

Cat. No.: B11853338
M. Wt: 261.28 g/mol
InChI Key: OFOLWJRLPYCNHU-UHFFFAOYSA-N
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Description

2-(9-Methyl-1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)acetic acid is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a pyrazinoindazole core, which is known for its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-Methyl-1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazinoindazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazinoindazole ring.

    Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions using methylating agents such as methyl iodide.

    Acetic Acid Substitution: The final step involves the substitution of the acetic acid group, which can be achieved through esterification followed by hydrolysis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may employ more cost-effective reagents and optimized reaction conditions to reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(9-Methyl-1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxo group or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxo groups, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups.

Scientific Research Applications

2-(9-Methyl-1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)acetic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(9-Methyl-1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)acetic acid: Lacks the methyl group, which may affect its biological activity.

    2-(9-Methyl-1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)propanoic acid: Has a propanoic acid group instead of an acetic acid group, which may influence its reactivity and applications.

Uniqueness

The presence of the methyl group and the acetic acid moiety in 2-(9-Methyl-1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)acetic acid contributes to its unique chemical properties and potential biological activities. These structural features may enhance its binding affinity to molecular targets and improve its solubility and stability.

Properties

Molecular Formula

C13H15N3O3

Molecular Weight

261.28 g/mol

IUPAC Name

2-(9-methyl-1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2-yl)acetic acid

InChI

InChI=1S/C13H15N3O3/c1-8-2-3-10-9(6-8)12-13(19)15(7-11(17)18)4-5-16(12)14-10/h4-5,8H,2-3,6-7H2,1H3,(H,17,18)

InChI Key

OFOLWJRLPYCNHU-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=NN3C=CN(C(=O)C3=C2C1)CC(=O)O

Origin of Product

United States

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